4-Chloro-2-(1H-indol-2-yl)phenol

Catalog No.
S14478958
CAS No.
32380-83-9
M.F
C14H10ClNO
M. Wt
243.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(1H-indol-2-yl)phenol

CAS Number

32380-83-9

Product Name

4-Chloro-2-(1H-indol-2-yl)phenol

IUPAC Name

4-chloro-2-(1H-indol-2-yl)phenol

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-10-5-6-14(17)11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,16-17H

InChI Key

FMDCKUQJSQBMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)O

"4-Chloro-2-(1H-Indol-2-yl)Phenol," hereafter referred to simply as "the compound," is a heterocyclic organic molecule featuring a combination of aromatic and indolic moieties. It consists of a phenol backbone with a chlorine atom attached at the fourth carbon position, while the second carbon position is linked to an indole unit through a single bond .

2.

This compound exhibits versatility in undergoing various chemical transformations due to its structural complexity:

  • Demethylation: The methoxybenzene precursor can undergo demethylation reactions using sodium borohydride (NaBH₄) in the presence of a proton source, resulting in the formation of phenol .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting brominated precursors with organoboron compounds in the presence of a palladium catalyst .
  • Electrophilic Aromatic Substitution (EAS): The fluorine-free counterpart can undergo common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, influenced by the electron-withdrawing effect of the chlorine atom .

3.

While specific data on the biological activity of "4-Chloro-2-(1H-Indol-2-yl)Phenol" is limited in the sources reviewed, it is known that structurally similar indole-containing compounds often display diverse biological properties:

  • Anti-Inflammatory Activities: Some multi-substituted imidazoles show anti-inflammatory effects, suggesting potential therapeutic applications for analogous compounds .
  • Anticancer Properties: Certain indole-based molecules have exhibited anticancer activities, indicating possible roles for similar structures in cancer treatment .

4.

Several synthetic pathways can lead to the preparation of this compound:

  • One-Pot Metal-Free Synthesis: A method involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide, which upon cyclization and dehydration forms a 1-hydroxyimidazole. Subsequent reactions introduce necessary substitutions leading to the target compound .
  • Reaction Using Benzil and Primary Amines: Aldehydes and benzils react with primary amines in the presence of heterogeneous catalysts, yielding tetrasubstituted imidazoles, potentially applicable to synthesizing this compound .

5.

Given its structural features, this compound might find utility in various fields:

  • Medicine: Potential uses in pharmaceutical formulations due to its ability to interact with biological targets, although more specific applications require thorough testing.
  • Materials Science: Could serve as a building block in material science projects requiring tailored electronic or optical properties.

Further exploration would be needed to fully elucidate its practical applications.

6.

Similar compounds include those with comparable structural elements but distinct variations:

  • 4-Chloro-2-(1H-Imidazol-2-yl)Phenol: Structurally very similar except for the type of heterocyclic ring; instead of an indole, it contains an imidazole ring .
  • 2-(1H-Indol-2-yl)Thiazoles: Derivatives containing a thiazole ring rather than an imidazole or phenol component, showing diverse biological activities .
  • Tetrachloro-2-(1H-Indol-2-yl)Phenol: Contains multiple chlorine atoms compared to just one in our subject compound, altering its physical and possibly biological properties .
  • Other Phenolic Indoles: Variants with different substituent patterns on the phenol or indole units, influencing their reactivities and potential applications .

Each variation offers unique characteristics, making "4-Chloro-2-(1H-Indol-2-yl)Phenol" stand out based on its specific combination of functionalities.

The Fischer indole synthesis remains one of the most versatile approaches for constructing indole-containing compounds, particularly when modified to incorporate phenolic coupling partners [2] [4]. Traditional Fischer indole synthesis involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions, proceeding through phenylhydrazone intermediates followed by cyclization [2]. Modern modifications of this approach have been developed to specifically target indole-phenol derivatives such as 4-chloro-2-(1H-indol-2-yl)phenol.

Brønsted Acid Catalyzed Systems

Brønsted acid catalysts including hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid have demonstrated effectiveness in modified Fischer synthesis approaches [2]. The choice of acid catalyst significantly influences both reaction efficiency and selectivity, with stronger acids generally providing faster reaction rates but potentially compromising selectivity [2]. Research has shown that polyphosphoric acid offers superior control over regioselectivity when phenolic substrates are incorporated into the Fischer synthesis framework [4].

Lewis Acid Mediated Processes

Lewis acids such as boron trifluoride, zinc chloride, iron chloride, and aluminum chloride serve as effective catalysts for Fischer indole modifications targeting chlorinated phenol derivatives [2]. These catalysts operate through coordination to carbonyl groups, enhancing electrophilicity and facilitating cyclization processes [5]. Zinc chloride has proven particularly effective for reactions involving chloro-substituted phenolic partners, providing yields ranging from 65-78% under optimized conditions [5].

Palladium-Catalyzed Cross-Coupling Approaches

The Buchwald modification of Fischer indole synthesis employs palladium catalysis to effect cross-coupling between aryl bromides and hydrazones [2]. This approach has been successfully adapted for the synthesis of chlorinated indole-phenol derivatives through sequential coupling and cyclization steps [6]. Palladium complexes bearing 1,1'-bis(diphenylphosphanyl)ferrocene ligands demonstrate optimal performance, achieving yields of 68-85% in multicomponent assemblies [6].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric acid120-1404-672-78 [2]
Zinc chloride80-1006-865-78 [5]
Palladium/1,1'-bis(diphenylphosphanyl)ferrocene80-1208-1268-85 [6]
Boron trifluoride etherate60-803-560-75 [2]

Acid-Mediated Cyclocondensation Approaches

Acid-mediated cyclocondensation reactions provide alternative pathways for constructing indole-phenol frameworks through intramolecular cyclization processes [7] [8]. These approaches typically involve the formation of key carbon-carbon or carbon-nitrogen bonds through acid-catalyzed rearrangements and cyclizations.

Brønsted Acid Catalyzed Cyclocondensation

Recent developments in Brønsted acid catalyzed (4 + 2) cyclocondensation reactions have demonstrated applicability to indole-phenol synthesis [7] [8]. These reactions employ donor-acceptor cyclopropanes as versatile building blocks that undergo formal cycloaddition with indole substrates under acidic conditions [7]. The methodology accommodates both aryl and alkyl substitution patterns, providing access to diverse structural variants [8].

Diphenylphosphoric acid serves as an effective catalyst for these transformations, promoting cyclocondensation through activation of imine intermediates [7]. The reaction mechanism involves initial ring-opening of donor-acceptor cyclopropanes followed by nucleophilic attack from indole C-2 position, ultimately leading to cyclized products through intramolecular condensation [7] [8].

Metal-Free Acid Catalysis

Transition-metal-free methodologies have gained prominence for indole synthesis due to their environmental benefits and operational simplicity [9]. Acid-catalyzed approaches utilizing readily available Brønsted acids demonstrate broad functional group tolerance while avoiding expensive metal catalysts [9]. These methods typically employ heating in polar protic solvents such as ethanol or propanol, achieving good to excellent yields under mild conditions [10] [9].

Formic acid mediated cyclizations represent a particularly attractive subset of these methodologies, offering atom-economical routes to indole derivatives [10]. The combination of formic acid with various aniline substrates provides access to 2-substituted indoles through sequential condensation and cyclization steps [10].

Iodine-Mediated Oxidative Cyclization

Iodine serves as an effective promoter for oxidative cyclization reactions leading to indole-containing heterocycles [11]. This methodology involves initial oxidation of precursor molecules followed by intramolecular cyclization to form indole rings [11]. Yields typically range from 62-82% across various substrate classes, making this approach attractive for library synthesis applications [11].

Acid CatalystSolventTemperature (°C)Yield Range (%)Reference
Diphenylphosphoric acidDichloromethane25-4075-88 [7]
Formic acidEthanol60-8068-85 [10]
Trifluoroacetic acid1,2-Dichloroethane23-6070-83 [12]
IodineAcetonitrile80-10062-82 [11]

Post-Functionalization Techniques for N-Substituted Variants

Post-functionalization approaches enable the modification of preformed indole scaffolds to introduce phenolic substitution patterns and generate complex derivatives [13] [14]. These methodologies are particularly valuable for late-stage diversification and structure-activity relationship studies.

Molecular Editing Strategies

Recent advances in molecular editing have provided powerful tools for transforming indole structures into more complex derivatives [13]. Iodonitrene reagents generated from hypervalent iodine compounds enable the insertion of nitrogen atoms into indole rings, creating quinazoline or quinoxaline derivatives depending on substitution patterns [13]. This approach requires silyl protecting groups on indole nitrogen to prevent unwanted side reactions and direct selectivity toward desired products [13].

Microflow Synthesis Methods

Microflow synthesis represents a transformative approach for indole functionalization, enabling precise control over reaction conditions and minimizing unwanted side reactions [14]. The high surface-area-to-volume ratio in microflow reactors allows for rapid mixing within milliseconds, limiting the formation of undesired dimerization products [14]. Reaction times can be controlled to approximately 0.1 seconds, preventing unwanted multimerization processes that commonly plague indole chemistry [14].

Sulfur-Directed Functionalization

Sulfur directing groups have emerged as valuable tools for site-selective functionalization of indole derivatives [15]. Transition-metal-catalyzed direct functionalization of indole C-4 and C-7 positions can be achieved using sulfur directing groups, providing exceptional site selectivity with wide functional group tolerance [15]. The directing groups can be readily removed or transformed after catalysis, making this approach synthetically practical [15].

Rhodium(III)-catalyzed alkenylation and acylmethylation reactions demonstrate high efficiency when sulfur directing groups are employed [15]. Similarly, iridium(III)-catalyzed alkynylation reactions proceed with excellent selectivity under these conditions [15]. These methodologies enable access to substituted indole derivatives that would be difficult to obtain through direct electrophilic substitution approaches [15].

Hexafluoroisopropanol-Mediated Ring-Switch Reactions

Hexafluoroisopropanol-promoted ring-switch reactions of 3-amino-2-hydroxyindolines provide novel pathways for indole editing [16]. These transformations afford 2-arylindoles through ring-switch sequences under mild conditions without requiring additional reagents [16]. The key to success involves using cyclic hemiaminals as α-amino aldehyde surrogates under transient tautomeric control [16].

MethodologyConditionsSelectivityYield Range (%)Reference
Iodonitrene insertionHypervalent iodine/ammonium carbamateHigh65-82 [13]
Microflow synthesis1 mm channel/0.1 s residence timeExcellent75-90 [14]
Sulfur-directed C-H activationRhodium(III)/iridium(III) catalysisC-4/C-7 selective70-85 [15]
Hexafluoroisopropanol ring-switchHeating/no additives2-Aryl selective68-88 [16]

Oxidative Coupling Methods for Complex Analog Generation

Oxidative coupling strategies provide powerful approaches for constructing complex indole-phenol derivatives through direct carbon-carbon bond formation [17] [18] [3]. These methodologies enable the assembly of sophisticated molecular architectures while maintaining functional group compatibility.

Copper-Catalyzed Oxidative Coupling

Copper(II)-catalyzed oxidative coupling reactions between indole derivatives and β-arylacrylic acids demonstrate condition-controlled divergent reactivity [17]. Under copper(II) bromide catalysis in acetonitrile under air atmosphere, formal Michael addition/dehydration sequences occur to afford highly functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles [17]. Alternative conditions employing tert-butyl hydroperoxide as oxidant in dichloromethane promote oxidative coupling/cyclization cascades leading to tetracyclic pyrrolo[2,3-b]indolines [17].

Palladium-Catalyzed Intramolecular Coupling

Palladium-catalyzed intramolecular carbon-hydrogen amination via oxidative coupling provides access to novel benzoimidazoindole derivatives [19]. These reactions exploit inactivated N-substituted aryl amines on indoles for one-pot synthesis of complex polycyclic structures [19]. The optimized reaction conditions accommodate wide electronic variations on both indole and pendant aryl amine rings, resulting in products with good to excellent yields [19].

Phenolic Oxidative Coupling

Classical phenolic oxidative coupling reactions using ferric chloride or potassium ferricyanide enable the synthesis of indole derivatives from phenethylamine precursors [18]. Ferric chloride oxidation of 3-hydroxy-4-methoxyphenethylamine and N-(3-hydroxy-4-methoxyphenethyl)-ethylamine affords corresponding indole derivatives in moderate yields [18]. Potassium ferricyanide proves effective for coupling reactions involving N-(3-hydroxybenzyl)dopamine substrates [18].

Benzoyl Nitrate Mediated Oxidative Coupling

Benzoyl nitrate serves as an effective reagent for oxidative coupling reactions of indole derivatives [20]. 2-Methylindole derivatives undergo novel oxidative coupling reactions under these conditions, leading to complex dimeric structures [20]. The reaction products include trimethyl-tetrahydropyrrolodiindole derivatives and corresponding nitroso derivatives, demonstrating the versatility of this oxidative coupling approach [20].

Oxidative SystemSubstrate ClassProduct TypeYield Range (%)Reference
Copper(II) bromide/airIndoles/β-arylacrylic acidsPyrroloindoles65-78 [17]
Palladium/oxidantN-Aryl indolesBenzoimidazoindoles70-85 [19]
Ferric chloridePhenethylamines5-Hydroxyindoles45-65 [18]
Potassium ferricyanideHydroxybenzyl derivativesIndole derivatives50-70 [18]
Benzoyl nitrate2-MethylindolesDimeric indoles40-60 [20]

Antiproliferative Mechanisms Against Cancer Cell Line Models

4-Chloro-2-(1H-indol-2-yl)phenol and its structural analogues demonstrate significant antiproliferative activity through multiple cellular mechanisms. Related compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol has shown significant anticancer activity against SNB-19 cell lines with a proliferative growth inhibition value of 65.12 at 10 micromolar concentration [5]. This compound also demonstrated activity against NCI-H460 and SNB-75 cell lines, indicating broad-spectrum anticancer potential.

The antiproliferative mechanisms involve direct interaction with tumor cell deoxyribonucleic acid, similar to S-phase-dependent chemotherapy drugs [6]. Indole derivatives containing the chlorinated phenol moiety cause cell cycle arrest at S and G2/M phases, effectively halting tumor cell proliferation. Research on 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide revealed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells with respective half-maximal inhibitory concentration values of 13.2 and 8.2 micromolar [7].

Molecular mechanisms underlying antiproliferative activity include upregulation of tumor suppressor microribonucleic acids miR-30C and miR-107, which inhibit cancer cell growth and metastasis [6]. Simultaneously, these compounds downregulate oncogenic miR-25, c-Myc, and interleukin-6, molecules known to promote tumorigenesis. This multifaceted approach targeting both deoxyribonucleic acid and key regulatory molecules demonstrates the therapeutic potential of chlorinated indole-phenol derivatives.

5-Chloro-indole-2-carboxylate derivatives have shown significant antiproliferative activity with half-maximal growth inhibition values ranging from 29 nanomolar to 78 nanomolar [8]. The most potent derivative, the meta-piperidinyl compound, achieved a half-maximal inhibitory concentration of 68 nanomolar against epidermal growth factor receptor, demonstrating 1.2-fold greater potency than erlotinib. These compounds also exhibited higher anti-BRAF V600E activity than reference erlotinib, with 8-fold selectivity toward epidermal growth factor receptor T790M protein over wild-type.

Studies on indolin-2-one based molecules revealed that compounds induced cell cycle arrest at the G1 phase on hepatocellular carcinoma cells [9]. The levels of key apoptotic proteins showed elevated Bax/Bcl-2 ratios, initiating the caspase3/7 cascade that led to activation of both intrinsic and extrinsic apoptotic pathways. Cell cycle inhibitory proteins p53 and p21 were significantly upregulated upon treatment with active compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

243.0450916 g/mol

Monoisotopic Mass

243.0450916 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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